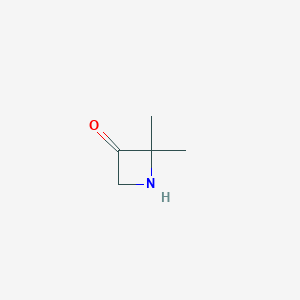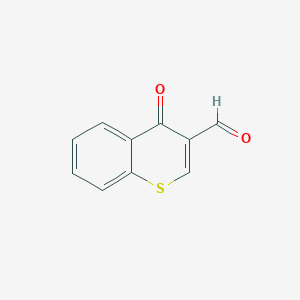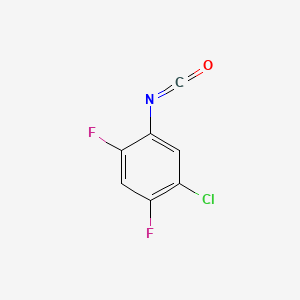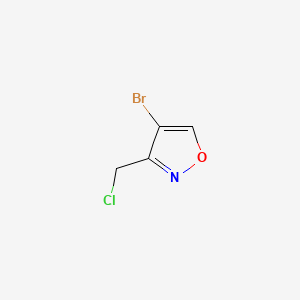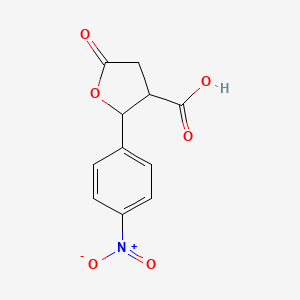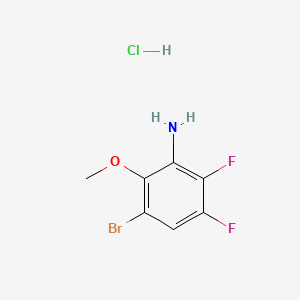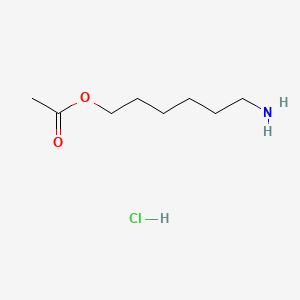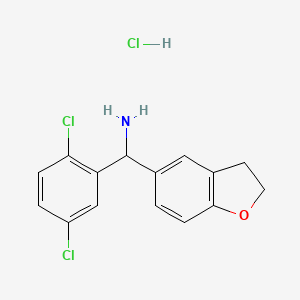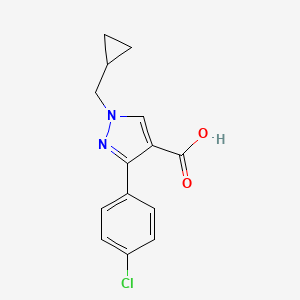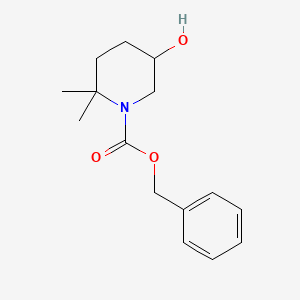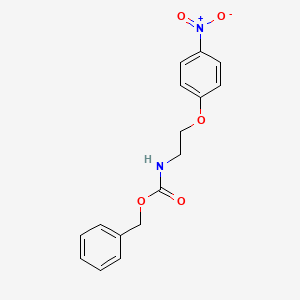
Benzyl (2-(4-nitrophenoxy)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (2-(4-nitrophenoxy)ethyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound features a benzyl group, a nitrophenoxyethyl moiety, and a carbamate functional group, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-(4-nitrophenoxy)ethyl)carbamate typically involves the reaction of benzyl chloroformate with 2-(4-nitrophenoxy)ethanol in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl (2-(4-nitrophenoxy)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be removed through catalytic hydrogenation, yielding the corresponding amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd-C)
Substitution: Hydrogen gas, palladium catalyst
Hydrolysis: Acidic or basic aqueous solutions
Major Products Formed
Reduction: 2-(4-aminophenoxy)ethyl carbamate
Substitution: 2-(4-nitrophenoxy)ethylamine
Hydrolysis: 2-(4-nitrophenoxy)ethylamine and carbon dioxide
Applications De Recherche Scientifique
Benzyl (2-(4-nitrophenoxy)ethyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active pharmaceutical ingredients under specific conditions.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Benzyl (2-(4-nitrophenoxy)ethyl)carbamate involves its hydrolysis to release the active amine. This process can be catalyzed by enzymes or occur under specific chemical conditions. The released amine can then interact with molecular targets, such as enzymes or receptors, to exert its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl carbamate: Similar structure but lacks the nitrophenoxyethyl moiety.
Ethyl carbamate: A simpler carbamate with an ethyl group instead of a benzyl group.
Phenyl carbamate: Contains a phenyl group instead of a benzyl group.
Uniqueness
Benzyl (2-(4-nitrophenoxy)ethyl)carbamate is unique due to the presence of the nitrophenoxyethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other carbamates may not be suitable .
Propriétés
Formule moléculaire |
C16H16N2O5 |
|---|---|
Poids moléculaire |
316.31 g/mol |
Nom IUPAC |
benzyl N-[2-(4-nitrophenoxy)ethyl]carbamate |
InChI |
InChI=1S/C16H16N2O5/c19-16(23-12-13-4-2-1-3-5-13)17-10-11-22-15-8-6-14(7-9-15)18(20)21/h1-9H,10-12H2,(H,17,19) |
Clé InChI |
JBMOANOUFIWGLA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NCCOC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


